molecular formula C17H20N2O5S2 B12199344 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12199344
M. Wt: 396.5 g/mol
InChI Key: PASYZGPMWNMCDS-UHFFFAOYSA-N
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Description

This compound features a sulfonated tetrahydrothieno[3,4-d][1,3]thiazole core (5,5-dioxide) with a (2Z)-imine linkage to a 2-methylphenyl group and a pentanoic acid chain terminating in a carboxylic acid moiety. The 2-methylphenyl substituent may influence lipophilicity and target binding, and the pentanoic acid chain offers hydrogen-bonding capacity, impacting solubility and pharmacokinetics .

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

5-[[3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H20N2O5S2/c1-11-5-2-3-6-12(11)19-13-9-26(23,24)10-14(13)25-17(19)18-15(20)7-4-8-16(21)22/h2-3,5-6,13-14H,4,7-10H2,1H3,(H,21,22)

InChI Key

PASYZGPMWNMCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with a haloketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable phenyl derivative and a Lewis acid catalyst.

    Formation of the Ylidene Group: The ylidene group can be formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

    Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the thiazole-ylidene intermediate with a pentanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.

    Reduction: Reduction reactions can occur at the ylidene group, converting it to a saturated derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and phenyl group.

    Reduction: Saturated derivatives of the ylidene group.

    Substitution: Substituted derivatives at the phenyl group and thiazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of certain diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It can be used in the development of new agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Core Structure Comparison
Compound Core Structure Key Functional Groups
Target Compound Thieno[3,4-d][1,3]thiazole (5,5-dioxide) Sulfone, Z-imine, pentanoic acid
(Z)-5-(Substituted Benzylidene)thiazol-4(5H)-ones Thiazol-4-one Benzylidene, substituted phenylamino
3-{[(5Z)-5-Benzylidene-4-oxo-thiazol-2-yl]amino}propanoic acid Thiazol-4-one Propanoic acid, benzylidene
4-Thiazolidinones Thiazolidinone Hydrazono, arylidene substituents

Key Differences :

  • The target’s sulfonated thienothiazole core is distinct from simpler thiazol-4-one or thiazolidinone systems in analogs.
  • The pentanoic acid chain (5 carbons) offers greater conformational flexibility compared to propanoic acid derivatives .

Substituent and Functional Group Impact

Table 2: Substituent Effects on Properties
Substituent/Group Target Compound Analogs (e.g., ) Implications
Sulfone (5,5-dioxide) Present Absent in most analogs ↑ Polarity, ↓ metabolic oxidation
Arylidene Group 2-Methylphenyl Varied (e.g., nitrobenzylidene ) Electron-withdrawing groups may enhance reactivity or binding
Acid Chain Pentanoic acid Propanoic acid or esters Longer chain: ↑ hydrophilicity but ↑ steric hindrance

Challenges :

  • Sulfonation of the thienothiazole core (target) likely requires harsh oxidants, unlike milder conditions for analog synthesis .

Computational Similarity Assessment

  • Tanimoto Coefficients : Binary fingerprints of the target and analogs (e.g., thiazol-4-ones) may show moderate similarity (~0.4–0.6) due to shared thiazole motifs but divergent substituents .
  • Graph-Based Comparison : Subgraph matching would highlight structural overlaps (e.g., Z-configuration, arylidene groups) but flag sulfone and chain length differences .

Biological Activity

The compound 5-{[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a member of the thiazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of substituted thiourea with α-halo ketones. Common methods include:

  • Hantzsch Thiazole Synthesis : This method is favored for producing thiazole derivatives due to its efficiency.
  • Reagents : Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are often utilized.

The compound's molecular formula is C20H20N2O4S2C_{20}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 416.5 g/mol .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as low as 0.21 μM, indicating potent activity .

Cytotoxicity

In vitro cytotoxicity evaluations have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines. For example, it has shown promising results against:

  • Human colon carcinoma (HTC-116)
  • Hepatocellular carcinoma (HepG-2)

The compound's cytotoxic effects were assessed using the MTT assay, revealing a significant reduction in cell viability at specific concentrations .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Molecular docking studies suggest that it binds effectively to enzymes involved in bacterial DNA replication and repair processes. Notably, it forms hydrogen bonds with key residues in the active sites of target enzymes such as DNA gyrase, which is crucial for its antibacterial activity .

Case Studies

Several case studies have explored the biological effects of related thiazole derivatives:

  • Antifungal Activity : Compounds similar to the one have exhibited antifungal properties against Candida species and other fungi. The structure-activity relationship suggests that modifications in the thiazole ring can enhance antifungal efficacy .
  • Anticancer Research : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
Escherichia coliSignificant growth inhibition
CytotoxicityHTC-116 (colon carcinoma)Reduced cell viability
HepG-2 (hepatocellular carcinoma)Induction of apoptosis
AntifungalCandida speciesInhibition of fungal growth

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